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Compound of Interest

Compound Name: DTPD-Q

Cat. No.: B12373479 Get Quote

This guide provides a comprehensive comparison of N,N'-ditolyl-p-phenylenediamine quinone

(DTPD-Q) and its parent compound, N,N'-ditolyl-p-phenylenediamine (DTPD). DTPD is widely

utilized as an antioxidant in the rubber industry, while its oxidized derivative, DTPD-Q, is an

emerging compound of environmental and toxicological interest. This document is intended for

researchers, scientists, and drug development professionals, offering a summary of their

chemical properties, comparative biological activities, and known mechanisms of action,

supported by experimental data and detailed protocols.

Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of DTPD and DTPD-Q is

essential for interpreting their biological activities. DTPD-Q is the oxidized form of DTPD, a

transformation that significantly alters its chemical structure and reactivity.
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Property DTPD DTPD-Q

Synonyms

N,N'-Bis(methylphenyl)-1,4-

benzenediamine, Antioxidant

3100

2,5-bis[(2-

methylphenyl)amino]-2,5-

cyclohexadiene-1,4-dione,

DTPD-quinone

Chemical Formula C₂₀H₂₀N₂ C₂₀H₁₈N₂O₂

Molecular Weight 288.39 g/mol 318.37 g/mol [1][2]

Appearance
Brown-gray to black flakes or

granular solid[3]
Solid[1]

Solubility
Soluble in benzene and

acetone, insoluble in water[3]

Slightly soluble in DMSO,

ethanol, and PBS (pH 7.2)[4]

Comparative Biological Activity and Toxicity
The available data indicates distinct differences in the biological activities and toxicities of

DTPD and its quinone derivative, DTPD-Q. While DTPD is primarily known for its antioxidant

properties in industrial applications, DTPD-Q exhibits a range of biological effects, including

pro-oxidant activity and enzyme inhibition.
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Assay/Endpoint Organism/System DTPD DTPD-Q

Acute Toxicity (EC₅₀) Vibrio fischeri

More toxic than

DTPD-Q (specific

EC₅₀ not found)[4]

1.98 mg/L[4]

Acute Toxicity (96-

hour LC₅₀)

Rainbow Trout

(Oncorhynchus

mykiss)

6.5 mg/L > 50 µg/L[5]

Dynamin 1 Inhibition

(IC₅₀)
In vitro Not Available 273 µM[4]

Clathrin-Mediated

Endocytosis

Reduction (IC₅₀)

U2OS cells Not Available 120 µM[4]

Intestinal Permeability
Caenorhabditis

elegans
Not Available

Increased at 1 and 10

µg/ml[4][5]

Reactive Oxygen

Species (ROS)

Production

Caenorhabditis

elegans
Not Available

Increased at 1 and 10

µg/ml[4][5]

DTPD-Q has been shown to be less acutely toxic to the aquatic bacterium Vibrio fischeri

compared to its parent compound DTPD.[4] In contrast, DTPD-Q displays low acute toxicity to

rainbow trout, with a 96-hour LC₅₀ greater than 50 µg/L.[5] In the nematode Caenorhabditis

elegans, DTPD-Q has been observed to increase intestinal permeability and induce the

production of reactive oxygen species (ROS) at concentrations of 1 and 10 µg/ml.[4][5]

Furthermore, DTPD-Q acts as an inhibitor of dynamin 1 and clathrin-mediated endocytosis.[4]

Mechanisms of Action
The differing chemical structures of DTPD and DTPD-Q give rise to distinct mechanisms of

action. DTPD functions as a potent antioxidant, while DTPD-Q can act as a pro-oxidant and an

enzyme inhibitor.

DTPD: Antioxidant Mechanism
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In its primary application, DTPD acts as a free radical scavenger.[6] It protects materials from

oxidative degradation by donating hydrogen atoms to neutralize reactive free radicals, thereby

terminating the oxidative chain reactions.[6] This mechanism is crucial for extending the

lifespan of rubber products.[6]

DTPD-Q: Pro-oxidant Activity and Enzyme Inhibition
In biological systems, DTPD-Q can exert pro-oxidant effects. It is thought to undergo redox

cycling, a process that generates reactive oxygen species (ROS).[7] This involves the reduction

of the quinone to a semiquinone radical, which then reacts with molecular oxygen to produce

superoxide anions, regenerating the parent quinone to continue the cycle.[7] This sustained

production of ROS can lead to oxidative stress within cells.

Additionally, DTPD-Q has been identified as an inhibitor of dynamin 1, a GTPase essential for

the scission of newly formed vesicles from the cell membrane during endocytosis.[4] By

inhibiting dynamin, DTPD-Q can disrupt processes such as clathrin-mediated endocytosis.[4]

Signaling Pathways Modulated by DTPD-Q-Induced
Oxidative Stress
The generation of ROS by DTPD-Q is likely to trigger several cellular signaling pathways that

respond to oxidative stress. While direct experimental evidence for DTPD-Q's effect on these

pathways is limited, the following are inferred based on the known consequences of ROS

production.

DTPD-Q-induced ROS Keap1Oxidizes Keap1 Nrf2Releases Nrf2 Antioxidant
Response Element (ARE)

Translocates to nucleus
and binds to ARE Antioxidant & 

Detoxification Genes
(e.g., HO-1, NQO1)

Initiates transcription

Click to download full resolution via product page

Nrf2 antioxidant response pathway activation by DTPD-Q-induced ROS.
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DTPD-Q-induced ROS IKK ComplexActivates IκBPhosphorylates NF-κBDegrades, releasing NF-κB Pro-inflammatory
Gene Expression
(e.g., TNF-α, IL-6)

Translocates to nucleus
and initiates transcription
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NF-κB inflammatory pathway activation by DTPD-Q-induced ROS.

DTPD-Q-induced ROS ASK1 (MAPKKK)Activates MKK3/6 (MAPKK)Phosphorylates p38 MAPKPhosphorylates Transcription Factors
(e.g., AP-1)

Activates Cellular Responses
(Inflammation, Apoptosis)

Regulate gene expression

Click to download full resolution via product page

A representative MAPK (p38) signaling cascade activated by DTPD-Q-induced ROS.

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to

facilitate reproducibility and further investigation.

Acute Toxicity Test in Vibrio fischeri
This protocol is based on the standardized bioluminescence inhibition assay.

Test Organism: Freeze-dried Aliivibrio fischeri (formerly Vibrio fischeri).

Principle: The inhibition of light emission from the luminescent bacteria is the criterion for

measuring toxicity.

Procedure:

Reconstitute the freeze-dried bacteria according to the manufacturer's instructions.

Prepare a dilution series of the test compound (DTPD or DTPD-Q) in a suitable solvent

and then in the assay medium (e.g., 2% NaCl).
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Add the bacterial suspension to the wells of a microplate.

Add the different concentrations of the test compounds to the wells. Include a solvent

control.

Incubate the plate at a controlled temperature (e.g., 15°C) for a specified period (e.g., 15

or 30 minutes).

Measure the luminescence of each well using a luminometer.

Calculate the percentage of luminescence inhibition for each concentration relative to the

control.

Determine the EC₅₀ value, the concentration that causes a 50% reduction in

luminescence, using appropriate statistical software.

96-hour Acute Lethality Test in Rainbow Trout
This protocol is a static non-renewal acute toxicity test.

Test Organism: Juvenile rainbow trout (Oncorhynchus mykiss).

Procedure:

Acclimate the fish to the test conditions (e.g., temperature, water quality) for a specified

period.

Prepare test solutions of DTPD or DTPD-Q at various concentrations in dechlorinated tap

water. A solvent control should be included if a solvent is used to dissolve the test

compounds.

Randomly distribute a specified number of fish (e.g., 10) into each test chamber containing

the test solutions and control water.

Maintain the test conditions (e.g., 15 ± 1°C, 16-hour light/8-hour dark photoperiod) for 96

hours.

Observe the fish for mortality and any sublethal effects at 24, 48, 72, and 96 hours.
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Record the number of mortalities at each observation time.

Calculate the 96-hour LC₅₀, the concentration lethal to 50% of the test organisms, using a

suitable statistical method.

In Vivo Assays in Caenorhabditis elegans
Intestinal Permeability Assay ("Smurf" Assay):

Principle: This assay measures the integrity of the intestinal barrier by observing the leakage

of a blue food dye from the gut into the body cavity.

Procedure:

Synchronize a population of C. elegans to the desired life stage (e.g., L4 larvae).

Expose the worms to different concentrations of the test compound (DTPD-Q) on

nematode growth medium (NGM) plates seeded with E. coli OP50 for a specified duration.

Transfer the worms to plates containing a lawn of E. coli OP50 mixed with a blue food dye

(e.g., erioglaucine disodium).

Incubate for a set period to allow ingestion of the dye.

Score the worms for the "Smurf" phenotype (dye leakage into the body cavity) under a

dissecting microscope.

Quantify the percentage of Smurf-positive worms in each treatment group.

Reactive Oxygen Species (ROS) Production Assay:

Principle: This assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate

(H₂DCF-DA), to detect intracellular ROS.

Procedure:

Synchronize and expose C. elegans to the test compound as described for the intestinal

permeability assay.
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Wash the worms and transfer them to a microplate containing M9 buffer.

Add H₂DCF-DA to a final concentration of 25 µM.

Incubate the plate for a specific time (e.g., 1-2 hours) at 20°C.

Measure the fluorescence intensity using a microplate reader with excitation at 485 nm

and emission at 535 nm.

Normalize the fluorescence values to the number of worms per well.

Dynamin I GTPase Inhibition Assay
This is a colorimetric assay to measure the GTPase activity of dynamin I.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from the

hydrolysis of GTP by dynamin I using a Malachite Green reagent.

Procedure:

Prepare serial dilutions of the test compound (DTPD-Q).

In a 96-well plate, add the test compound dilutions, purified dynamin I enzyme, and assay

buffer.

Initiate the reaction by adding GTP.

Incubate the plate at 37°C for a set time.

Stop the reaction and add the Malachite Green reagent to detect the released phosphate.

Measure the absorbance at ~620 nm.

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Clathrin-Mediated Endocytosis Assay
This assay measures the uptake of a fluorescently labeled ligand that is internalized via

clathrin-mediated endocytosis.
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Principle: The uptake of fluorescently labeled transferrin is used to quantify the rate of

clathrin-mediated endocytosis.

Procedure:

Culture cells (e.g., U2OS) on coverslips.

Pre-incubate the cells with different concentrations of the test compound (DTPD-Q) or a

vehicle control.

Add fluorescently labeled transferrin to the cells and incubate at 37°C for a short period

(e.g., 5-15 minutes) to allow for internalization.

Wash the cells with a cold acidic buffer to remove surface-bound transferrin.

Fix the cells and mount the coverslips on microscope slides.

Image the cells using fluorescence microscopy and quantify the intracellular fluorescence

intensity.

Calculate the percentage of inhibition of transferrin uptake and determine the IC₅₀ value.

Conclusion
The comparative analysis of DTPD and its oxidized derivative, DTPD-Q, reveals a significant

divergence in their biological activities. DTPD is a well-established antioxidant primarily used in

industrial settings. In contrast, DTPD-Q exhibits a more complex biological profile, acting as a

pro-oxidant in some systems and as an inhibitor of key cellular processes like endocytosis. The

available data suggests that DTPD-Q may pose an environmental risk due to its effects on

aquatic organisms and its potential to induce oxidative stress.

Further research is warranted to fully elucidate the biological effects of the parent compound,

DTPD, in non-industrial contexts. Direct comparative studies investigating the effects of both

DTPD and DTPD-Q on the same biological endpoints, particularly regarding ROS production,

intestinal permeability, and the modulation of key signaling pathways, would provide a more

complete understanding of their relative risks and mechanisms of action. Such studies are
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crucial for a comprehensive environmental and toxicological assessment of this class of

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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